N-[2-(1-adamantyloxy)propyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE is a synthetic compound that features an adamantane core, a trifluoromethyl group, and a benzamide moiety. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The synthesis may also involve the use of 1-adamantyl nitrate in sulfuric acid media, which generates a carbocation capable of attacking nitrogen-containing nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification methods, such as chromatography, may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants , reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can enhance binding affinity to biological targets, while the trifluoromethyl group can modulate electronic properties and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-2-chloroacetamide: Another adamantane derivative with potential biological activity.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: A compound with a similar adamantane core and benzamide moiety.
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity. The combination of the adamantane core and trifluoromethyl group makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H26F3NO2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H26F3NO2/c1-13(27-20-9-14-5-15(10-20)7-16(6-14)11-20)12-25-19(26)17-3-2-4-18(8-17)21(22,23)24/h2-4,8,13-16H,5-7,9-12H2,1H3,(H,25,26) |
InChI Key |
PCXPQDVJYZHBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)OC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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